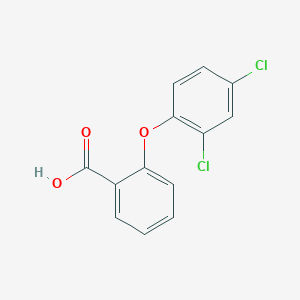

2-(2,4-Dichlorophenoxy)benzoic acid

Descripción general

Descripción

2-(2,4-Dichlorophenoxy)benzoic acid is an organic compound1. It is a white solid with a distinctive smell of chlorobenzene and ester2. It has high thermal stability and chemical stability at room temperature2.

Synthesis Analysis

The synthesis of 2-(2,4-Dichlorophenoxy)benzoic acid is not well-documented in the available literature. However, related compounds have been synthesized using various methods. For instance, the key building block 2,2′-diselenobis (benzoic acid) (DSBA) was synthesized using water as a solvent in a reaction time as short as 90 seconds3.Molecular Structure Analysis

The molecular formula of 2-(2,4-Dichlorophenoxy)benzoic acid is C13H8Cl2O34. Its molecular weight is 283.111. The InChI code is 1S/C13H8Cl2O3/c14-8-5-6-12 (10 (15)7-8)18-11-4-2-1-3-9 (11)13 (16)17/h1-7H, (H,16,17)1.

Chemical Reactions Analysis

Specific chemical reactions involving 2-(2,4-Dichlorophenoxy)benzoic acid are not well-documented in the available literature. However, it is known that 2,4-Dichlorophenoxyacetic acid, a related compound, is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth5.Physical And Chemical Properties Analysis

2-(2,4-Dichlorophenoxy)benzoic acid is a white solid2. It has high thermal stability and chemical stability at room temperature2. The molecular weight is 283.111.Aplicaciones Científicas De Investigación

Environmental Detection and Transformation

- The presence of phenoxyalkanoic acid herbicides, including 2-(2,4-dichlorophenoxy)benzoic acid, has been reported in Swiss lakes and rivers. These compounds, including 2-(2,4-dichlorophenoxy)benzoic acid, were detected at concentrations well below recommended drinking water tolerance levels, even in areas with intense agricultural activities (Buser & Müller, 1998).

Degradation by Microorganisms

- Research has shown that Aspergillus niger can degrade chlorinated derivatives of phenoxyacetic acid and benzoic acid, which include 2-(2,4-dichlorophenoxy)benzoic acid. These findings are significant as such compounds can be introduced into natural water and soils as pesticide residues or industrial wastes (Shailubhai et al., 1983).

Novel Fluorescence Probes Development

- Novel fluorescence probes have been developed for detecting reactive oxygen species, involving derivatives of benzoic acid. These probes, like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, are relevant in biological and chemical applications, indicating potential for derivatives of 2-(2,4-dichlorophenoxy)benzoic acid in similar contexts (Setsukinai et al., 2003).

Water Treatment and Analysis

- 2-(2,4-Dichlorophenoxy)benzoic acid has been treated using membrane bioreactor (MBR) technology, demonstrating its effectiveness in breaking down toxic herbicides in water. This indicates its potential application in improving water treatment processes (Ghoshdastidar & Tong, 2013).

- Electrochemical methods, like electro-Fenton and photoelectro-Fenton, have been utilized for degrading 2-(2,4-dichlorophenoxy)benzoic acid in water, suggesting its role in environmental remediation processes (Brillas et al., 2007).

Safety And Hazards

2-(2,4-Dichlorophenoxy)benzoic acid is toxic and irritating2. Contact with skin and eyes may cause irritation or injury2. During operation and storage, direct contact should be avoided2. Appropriate personal protective equipment, such as gloves, goggles, and protective clothing, should be worn during use2. If accidental contact or inhalation occurs, seek medical attention immediately2.

Direcciones Futuras

In recent research, 2-(2,4-Dichlorophenoxy)acetic acid was used as a model herbicide in the fabrication of herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs) by a modified co-precipitation method6. This study provides a novel insight into the facile fabrication of controlled release formulations of pesticides that can reduce the volatilization and leaching risks simultaneously6.

Propiedades

IUPAC Name |

2-(2,4-dichlorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O3/c14-8-5-6-12(10(15)7-8)18-11-4-2-1-3-9(11)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJCZFBHCZXULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476022 | |

| Record name | 2-(2,4-dichlorophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenoxy)benzoic acid | |

CAS RN |

86308-86-3 | |

| Record name | 2-(2,4-dichlorophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

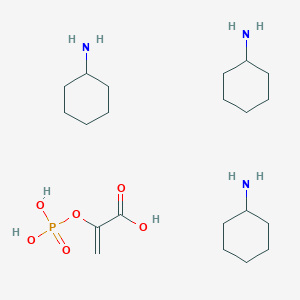

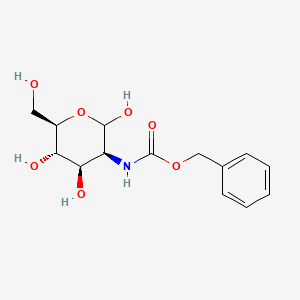

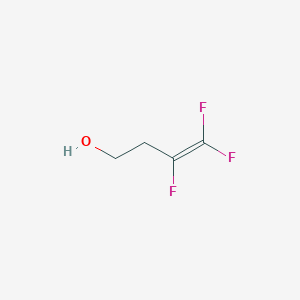

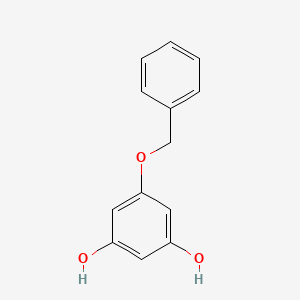

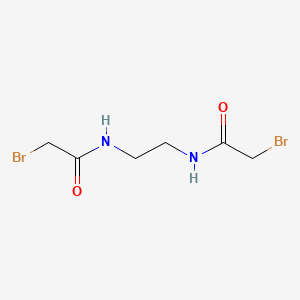

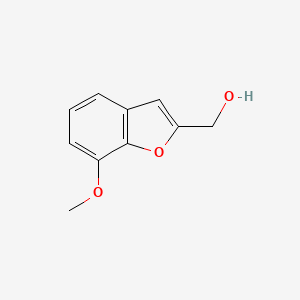

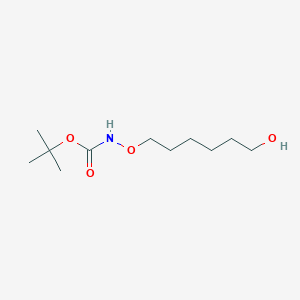

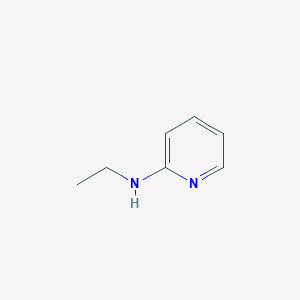

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1365194.png)

![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide](/img/structure/B1365226.png)